molecular formula C8H7ClO3 B1296388 Methyl 4-chloro-2-hydroxybenzoate CAS No. 22717-55-1

Methyl 4-chloro-2-hydroxybenzoate

Cat. No. B1296388
CAS RN: 22717-55-1
M. Wt: 186.59 g/mol
InChI Key: QXDWMJQRXWLSDP-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 . It is a colorless to yellow liquid or low melting solid .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-2-hydroxybenzoate” is 1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-hydroxybenzoate” has a density of 1.4±0.1 g/cm3, a boiling point of 244.4±20.0 °C at 760 mmHg, and a flash point of 101.6±21.8 °C . It also has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 137.7±3.0 cm3 .

Scientific Research Applications

Crystallographic and Computational Analysis

Methyl 4-hydroxybenzoate, a variant of Methyl 4-chloro-2-hydroxybenzoate, has been studied for its crystal structure and intermolecular interactions. The crystal structure was determined at 120 K, showing three molecules of methyl 4-hydroxybenzoate forming a 3D framework via hydrogen bonding. Extensive computational calculations including Hartree Fock and Density Functional Theory methods were used to correlate the experimental and computed vibrational spectra, indicating its pharmaceutical potential due to its molecular properties (Sharfalddin et al., 2020).

Reaction Kinetics in Different States

The alkaline hydrolysis of methyl, ethyl, and n-propyl esters of 4-hydroxybenzoic acid was studied in both liquid and frozen states, demonstrating significant acceleration in the frozen state compared to the liquid state. This finding is crucial in understanding the stability and reaction kinetics of these compounds under different storage conditions (Shija et al., 1992).

Antibiotic Biosynthesis

Research has been conducted on chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a crucial compound for the biosynthesis of several important classes of antibiotics. Methyl 3-amino-5-hydroxybenzoate was used as a substrate in the study, highlighting the role of these compounds in the development and synthesis of antibiotics (Becker, 1984).

Chromatographic Analysis

A study developed a microemulsion electrokinetic chromatography method for the determination of 4-hydroxybenzoates, including methyl ester variants. This method is valuable for the selective and quantitative analysis of these compounds in various products, indicating their widespread use as preservatives (Mahuzier et al., 2001).

Environmental Impact and Degradation

Research on Desulfitobacterium chlororespirans Co23 revealed its ability to use 3-chloro-4-hydroxybenzoate for growth, highlighting the environmental implications and microbial interactions of such compounds. The study of the dechlorinating enzyme system in this context provides insights into environmental biodegradation processes (Loffler et al., 1996).

Safety And Hazards

“Methyl 4-chloro-2-hydroxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDWMJQRXWLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316179
Record name methyl 4-chloro-2-hydroxybenzoate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-hydroxybenzoate

CAS RN

22717-55-1
Record name Methyl 4-chloro-2-hydroxybenzoate
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Record name methyl 4-chloro-2-hydroxybenzoate
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Record name Benzoic acid, 4-chloro-2-hydroxy-, methyl ester
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Synthesis routes and methods I

Procedure details

5 ml of concentrated sulfuric acid is drop-added slowly to 100 ml of methanol. The solution is cooled and then added with a powder of 4-chloro-salicylic acid (17.20 g, 0.1 mol), and a reaction is carried out at reflux for 24 hours. After cooling the reaction, a large amount of deposit precipitates and is filtered out, washed with small amount of methanol, and recrystallized in anhydrous ethanol, to obtain 15.60 g of methyl 4-chloro-salicylate, with a yield of 83%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is bubbled into a mixture of 4-chlorosalicylic acid (100 g, 0.579 mol) in methanol while maintaining the temperature at 45°-50° C. The reaction mixture is then stirred at room temperature for several hours, concentrated in vacuo and extracted with ether. The combined organic extracts are washed sequentially with brine, saturated sodium hydrogen carbonate solution and brine, dried over anhydrous sodium sulfate and concentrated in vacuo to obtain an amber oil. The oil is distilled under reduced pressure to give the title product as a colorless oil which is identified by NMR spectral analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chlorosalicylic acid (34.51 g, 0.2 mol) (Aldrich) was suspended in a solution of methanol (100 mL) and concentrated sulfuric acid (8 mL). The mixture was heated at reflux for 17 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The resulting residue was dissolved in ether (400 mL) and washed successively with water (400 mL), saturated aqueous sodium bicarbonate (400 mL), and saturated aqueous sodium chloride (400 mL). The ether solution was then dried (MgSO4), filtered, and concentrated. The resulting yellow oil was distilled to give methyl 4-chlorosalicylate. (Yield 32.89 g, 88%; b.p. 86-90° C., 0.15 mm Hg).
Quantity
34.51 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-chloro-2-hydroxybenzoic acid (200 g, 1.16 mol) and 40 ml conc. sulfuric acid in 400 ml of methanol was heated under reflux for 20 1/2 hours. The solvent was evaporated under reduced pressure, the residue poured into aqueous saturated Na2CO3, and then extracted with ethyl ether (3×500 ml). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to give 2f (191.6 g, 88.6% yield) as an oil. This was used for the next reaction without purification. IR (neat) 3150 (OH), 1728 (C=0), and 1678 (C=0) cm-1. NMR (CDCl3) δ 10.27 (br s, 1H, OH), 7.47 (d, 1H, JBC =8 Hz, HC), 6.80 (d, 1H, JAB =2 Hz, HA), 6.63 (d of d, 1H, HB), and 3.85 (s, 3H, CH3).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Yield
88.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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